molecular formula C15H11ClN2O B12924537 9-Chloro-N-methylacridine-4-carboxamide CAS No. 63178-97-2

9-Chloro-N-methylacridine-4-carboxamide

Cat. No.: B12924537
CAS No.: 63178-97-2
M. Wt: 270.71 g/mol
InChI Key: KSBPWZXEQBMZOC-UHFFFAOYSA-N
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Description

9-Chloro-N-methylacridine-4-carboxamide is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₁ClN₂O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-N-methylacridine-4-carboxamide typically involves the chlorination of N-methylacridine-4-carboxamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 9th position of the acridine ring. Common reagents used in this process include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-N-methylacridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

9-Chloro-N-methylacridine-4-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-Chloro-N-methylacridine-4-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

    Acridine: A parent compound of 9-Chloro-N-methylacridine-4-carboxamide, known for its use in dye production and as an antiseptic.

    9-Aminoacridine: Another derivative of acridine, used as an antiseptic and in fluorescence microscopy.

    N-Methylacridine-4-carboxamide: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to the presence of the chlorine atom at the 9th position, which imparts distinct chemical properties and reactivity compared to other acridine derivatives. This makes it particularly valuable in research settings for studying specific chemical and biological interactions .

Properties

CAS No.

63178-97-2

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

9-chloro-N-methylacridine-4-carboxamide

InChI

InChI=1S/C15H11ClN2O/c1-17-15(19)11-7-4-6-10-13(16)9-5-2-3-8-12(9)18-14(10)11/h2-8H,1H3,(H,17,19)

InChI Key

KSBPWZXEQBMZOC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl

Origin of Product

United States

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